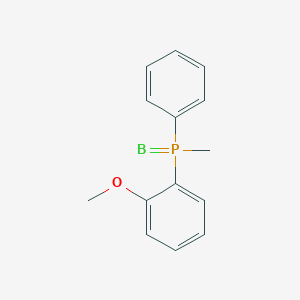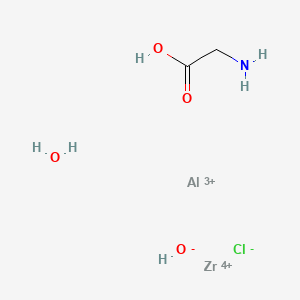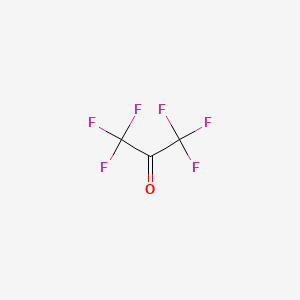
(3R)‐Adonirubin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Adonirubin: , also known as (3R)-3-Hydroxy-beta,beta-carotene-4,4’-dione, is a naturally occurring carotenoid. It is a keto-carotenoid, which means it contains ketone groups in its structure. This compound is known for its vibrant red color and is found in various natural sources, including certain algae and fungi. It is closely related to other carotenoids like astaxanthin and canthaxanthin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-Adonirubin typically involves the hydroxylation of beta-carotene or canthaxanthin. One common method is the use of bacterial enzymes such as beta-carotene hydroxylase (CrtZ) and cytochrome P450 monooxygenase (CYP175A1). These enzymes catalyze the conversion of beta-carotene to (3R)-Adonirubin through a series of hydroxylation and oxidation reactions .
Industrial Production Methods: Industrial production of (3R)-Adonirubin can be achieved through microbial fermentation. For example, genetically engineered strains of Escherichia coli can be used to produce (3R)-Adonirubin by introducing the necessary genes for the biosynthetic pathway. This method allows for large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: (3R)-Adonirubin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other carotenoids such as astaxanthin.
Reduction: Reduction reactions can convert (3R)-Adonirubin to less oxidized carotenoids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired functional group, such as halogens or alkyl groups.
Major Products Formed:
Astaxanthin: A major product formed through the oxidation of (3R)-Adonirubin.
Canthaxanthin: Another product that can be formed through specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: (3R)-Adonirubin is used as a precursor in the synthesis of other carotenoids. Its unique structure makes it valuable for studying the chemical properties and reactivity of carotenoids.
Biology: In biological research, (3R)-Adonirubin is studied for its antioxidant properties. It helps in understanding the role of carotenoids in protecting cells from oxidative damage.
Medicine: It is being researched for its potential to prevent or treat diseases related to oxidative stress, such as cardiovascular diseases and certain cancers .
Industry: In the food and feed industry, (3R)-Adonirubin is used as a natural colorant. Its vibrant red color makes it an attractive additive for enhancing the appearance of various products .
Mecanismo De Acción
The mechanism of action of (3R)-Adonirubin involves its ability to quench singlet oxygen and neutralize free radicals. This antioxidant activity is primarily due to its conjugated double-bond system, which allows it to absorb and dissipate energy from reactive oxygen species. Additionally, (3R)-Adonirubin can interact with cellular membranes, enhancing their stability and protecting them from oxidative damage .
Comparación Con Compuestos Similares
Astaxanthin: (3,3′-Dihydroxy-beta,beta-carotene-4,4′-dione)
Canthaxanthin: (4,4′-Diketo-beta,beta-carotene)
Adonixanthin: (3,3′-Dihydroxy-beta,beta-carotene-4-one)
Uniqueness: (3R)-Adonirubin is unique due to its specific hydroxylation pattern and the presence of a single ketone group. This structure gives it distinct chemical and biological properties compared to other carotenoids. For example, while astaxanthin has two hydroxyl groups and two ketone groups, (3R)-Adonirubin has only one ketone group, which affects its reactivity and antioxidant capacity .
By understanding the unique properties and applications of (3R)-Adonirubin, researchers can explore its potential in various fields, from chemistry and biology to medicine and industry.
Propiedades
Número CAS |
76820-79-6 |
|---|---|
Fórmula molecular |
C40 H52 O3 |
Peso molecular |
580.84 |
Sinónimos |
(3R)-3-Hydroxy-β,β-carotene-4,4/'-dione; (3R)-Phenicoxanthin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







